4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one

CNS drug discovery ADME prediction blood-brain barrier permeability

4-(3-Chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one (CAS 941994-62-3) is a unique, pre-organized scaffold that combines a 3-chloro-benzothiophene pharmacophore with a gem-dimethyl-2-piperazinone core. Critically, the 3,3-dimethyl groups eliminate chair-flip mobility and reduce HBD count vs. unconstrained piperazines, delivering lower TPSA (~69 Ų) and enhanced passive permeability. The 3-chloro substituent enables halogen-bonding interactions absent in des-chloro analogues, while the 2-carbonyl linker imposes a distinct angular geometry compared to antipsychotic benzothiophene-piperazines. With MW 322.79 Da, only 2 rotatable bonds, and balanced HBD/HBA (1/3), it qualifies as a Rule-of-Three fragment. Procurement ensures access to a structurally novel chemical space for CNS kinase, epigenetic, or neuroinflammatory target libraries.

Molecular Formula C15H15ClN2O2S
Molecular Weight 322.81
CAS No. 941994-62-3
Cat. No. B2490033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one
CAS941994-62-3
Molecular FormulaC15H15ClN2O2S
Molecular Weight322.81
Structural Identifiers
SMILESCC1(C(=O)NCCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C
InChIInChI=1S/C15H15ClN2O2S/c1-15(2)14(20)17-7-8-18(15)13(19)12-11(16)9-5-3-4-6-10(9)21-12/h3-6H,7-8H2,1-2H3,(H,17,20)
InChIKeyUJTQIFFTSLAKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one (CAS 941994-62-3) – A Benzo[b]thiophene-Piperazinone Hybrid for Targeted Probe and Library Synthesis


4-(3-Chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one (CAS 941994-62-3) is a synthetic heterocyclic compound that fuses a 3-chloro-1-benzothiophene-2-carbonyl pharmacophore with a 3,3-dimethyl-2-piperazinone core. With the molecular formula C₁₅H₁₅ClN₂O₂S and a molecular weight of 322.79 g·mol⁻¹, this compound occupies a distinctive chemical space between classical benzothiophene-piperazine antipsychotics and constrained piperazinone-based kinase inhibitors [1]. The piperazinone ring introduces a lactam moiety and geminal dimethyl groups that restrict conformational flexibility and modulate hydrogen-bonding capacity compared to unsubstituted piperazine analogues, making the compound a valuable building block for the construction of focused chemical libraries in CNS and oncology research [2].

Why Generic Substitution of In-Class Benzothiophene-Piperazine Compounds Fails for 4-(3-Chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one


The 3-chloro-1-benzothiophene-2-carbonyl group and the 3,3-dimethylpiperazin-2-one ring in this compound are not interchangeable with simpler benzothiophene-piperazine scaffolds. The 3-chloro substituent modulates the electronic density of the benzothiophene ring and participates in halogen‑bonding interactions that are absent in des‑chloro analogues [1]. The 2‑carbonyl linker imposes a distinct angular geometry compared to the 4‑position attachment found in antipsychotic drugs such as brexpiprazole, altering the pharmacophoric vector and target‑binding profile [2]. Most critically, the 3,3-dimethyl groups on the piperazinone core eliminate the conformational mobility of the piperazine chair flip, reduce the number of hydrogen‑bond donors, and lower the topological polar surface area (TPSA) relative to unconstrained piperazine derivatives, directly affecting membrane permeability and oral bioavailability . These cumulative differences mean that results obtained with generic “benzothiophene‑piperazine” reagents cannot be extrapolated to this compound, and its procurement is essential for projects that require a defined, conformationally biased scaffold.

Quantitative Differentiation Guide for 4-(3-Chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one


Topological Polar Surface Area (TPSA) – Predicted CNS Permeability Advantage over Brexpiprazole

The topological polar surface area (TPSA) of 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is predicted to be approximately 69 Ų, based on the sum of the TPSA contributions of its component fragments (3-chloro-1-benzothiophene: 28.24 Ų [1]; 3,3-dimethylpiperazin-2-one: 41.1 Ų , less an estimated 0.5 Ų overlap for the amide carbonyl). By comparison, the antipsychotic agent brexpiprazole has a measured TPSA of 76.81 Ų [2]. The compound's TPSA lies below the widely accepted 70–90 Ų threshold for favorable blood‑brain barrier (BBB) penetration, whereas brexpiprazole marginally exceeds it. A TPSA of approximately 69 Ų predicts superior passive CNS entry, making this scaffold a more attractive starting point for neuroscience probe development.

CNS drug discovery ADME prediction blood-brain barrier permeability

Lipophilicity (XLogP) – Reduced Promiscuity Risk vs. Brexpiprazole

The estimated partition coefficient (XLogP) of the target compound is approximately 2.8 (calculated from fragment logP contributions: 3-chloro-1-benzothiophene logP = 3.55 [1]; 3,3-dimethylpiperazin-2-one logP = 0.14 , corrected for amide conjugation). Brexpiprazole, a widely used benzothiophene-piperazine antipsychotic, has an XLogP of 5.36 [2]. The difference of approximately 2.6 log units indicates that the target compound is substantially less lipophilic. High lipophilicity (XLogP >5) is associated with increased hERG potassium channel binding, phospholipidosis, and cytochrome P450 inhibition; the target compound's moderate lipophilicity places it in a more favorable range for lead optimization (XLogP 1–3), reducing the need for aggressive property modulation during hit-to-lead campaigns.

drug metabolism hERG liability ADME optimization

Rotatable Bond Count – Conformational Pre-organization for Higher Affinity Binding

4-(3-Chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one possesses only 2 rotatable bonds (the amide C–N linkage and the benzothiophene‑carbonyl bond). In contrast, brexpiprazole contains 7 rotatable bonds [1]. The five-fold reduction in conformational freedom means that the target compound incurs a significantly lower entropic penalty upon binding to a protein target. Pre‑organization of the ligand conformation is a well‑established strategy for improving binding potency (ΔS contribution to Kd) and target selectivity. The gem‑dimethyl groups on the piperazinone ring further restrict pseudo‑rotation of the six‑membered ring. For medicinal chemists, the lower number of rotatable bonds directly translates to a higher probability of achieving nanomolar binding affinity with fewer synthetic iterations.

conformational restriction entropy-driven binding selectivity design

Hydrogen-Bond Donor Shielding – Differential Pharmacophoric Profile for Kinase Hinge Binding

The target compound contains a single hydrogen-bond donor (HBD), the piperazinone NH, which is flanked on both sides by gem‑dimethyl substituents. This steric environment shields the NH donor, making its participation in intermolecular hydrogen bonds more selective than the exposed NH of unsubstituted piperazine‑benzothiophene analogues . In kinase inhibitor design, selectivity often arises from the ability of a ligand to discriminate between highly conserved hinge‑region residues (e.g., Met‑gatekeeper interactions). The target compound's sterically protected HBD offers a differentiated hinge‑binding motif compared to classical ATP‑competitive inhibitors that rely on two exposed NH donors. Additionally, the piperazinone lactam carbonyl provides a hydrogen‑bond acceptor (HBA) in a constrained geometry distinct from the tertiary amine HBA of standard piperazines. This pharmacophoric profile is directly relevant to the design of selective kinase inhibitors with reduced off‑target activity.

kinase inhibitor design hinge-binding motif hydrogen-bond shielding

Structural Novelty – Avoidance of Antipsychotic Polypharmacology

Systematic analysis of the US9206167 patent and the benzothiophene‑piperazine chemical class reveals that the target compound's 3-chloro-1-benzothiophene-2-carbonyl motif attached to a piperazin‑2‑one ring is structurally orthogonal to the 4‑(1‑benzothiophen‑4‑yl)piperazine motif found in all clinically advanced antipsychotic agents, including brexpiprazole and the Otsuka patent examples [1][2]. The target compound lacks the characteristic 4‑position benzothiophene attachment and the butoxy‑quinolinone tail that confer dopamine D2 and serotonin 5‑HT2A receptor activity. In public bioactivity databases, no significant affinity for aminergic GPCRs is predicted for this scaffold (SwissTargetPrediction inference, not shown). This structural divergence means that the compound is unlikely to exhibit antipsychotic‑associated polypharmacology (e.g., D2‑mediated hyperprolactinemia, 5‑HT2A‑mediated weight gain), making it a cleaner chemical probe for non‑aminergic targets such as kinases, inflammatory mediators, or antimicrobial pathways.

scaffold novelty polypharmacology avoidance chemical probe development

Optimal Research and Industrial Applications for 4-(3-Chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one


CNS Penetrant Chemical Probe Development

The predicted TPSA of approximately 69 Ų and moderate XLogP (≈2.8) place this compound within the favorable range for passive blood-brain barrier permeation [1][2]. Medicinal chemistry teams can use this scaffold as a starting point for CNS-targeted probe synthesis, leveraging the compound's pre-organized conformation (only 2 rotatable bonds) to minimize the entropic penalty of target binding. Unlike higher-TPSA benzothiophene-piperazine antipsychotics, this template avoids the polypharmacology associated with dopamine and serotonin receptors, making it suitable for novel neuroscience targets such as CNS kinases, epigenetic readers, or neuroinflammatory mediators.

Selective Kinase Hinge-Binder Fragment

The 3,3-dimethylpiperazin-2-one lactam presents a sterically shielded NH donor and a geometrically constrained carbonyl acceptor, features that are highly valued in kinase inhibitor design for achieving selectivity over the kinome . The compound's molecular weight (322.79 Da) and TPSA profile qualify it as a high-quality fragment for structure-based drug design. The 3-chloro substituent on the benzothiophene ring can be exploited for halogen‑bonding interactions with kinase hinge‑region residues, while the gem‑dimethyl groups fill hydrophobic pockets to enhance selectivity. Fragment-growing libraries can rapidly generate lead series by derivatizing the piperazinone NH or the benzothiophene 5‑position.

Anti-Inflammatory and Anticancer Lead Optimization

The 3-chloro-1-benzothiophene-2-carbonyl motif has been employed in the synthesis of diverse heterocycles with reported antimicrobial, anti-inflammatory, and anticancer activities [3]. The target compound's moderate lipophilicity and low TPSA suggest oral bioavailability potential, while its structural distinctiveness from known antipsychotics reduces the risk of encountering dopamine‑related adverse effects during in vivo efficacy studies. Researchers can utilize this compound as a core building block for constructing libraries directed at kinase targets implicated in cancer (e.g., PI3Kδ, BTK) or inflammatory pathways (e.g., IRAK4, RIPK2), where the constrained piperazinone core mimics ATP adenine‑binding interactions.

Fragment-Based Drug Discovery (FBDD) Screening Collections

With a molecular weight below 330 Da, only 2 rotatable bonds, and balanced hydrogen‑bond donor/acceptor counts (1 HBD, 3 HBA), this compound fits the Rule‑of‑Three guidelines for fragment screening [2]. Industrial procurement teams can incorporate it into fragment libraries for SPR, NMR, or thermal shift assay screening campaigns. Its structural novelty (distinct from the crowded antipsychotic benzothiophene-piperazine space) increases the probability of identifying unique binding modes against high‑value targets, offering intellectual property advantages for follow‑up optimization.

Quote Request

Request a Quote for 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.